(4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
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Overview
Description
(4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a complex organic compound that features a quinoline core substituted with a fluoro group, a dimethylphenylamino group, and a piperidinylmethanone moiety
Mechanism of Action
Target of Action
The compound “(4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone” contains a quinoline moiety, which is a common structure in many bioactive compounds. Quinoline derivatives are known to interact with a variety of biological targets, including DNA, enzymes, and receptors .
Mode of Action
The exact mode of action would depend on the specific target. For instance, if the compound interacts with an enzyme, it could inhibit the enzyme’s activity, leading to changes in a biochemical pathway .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Quinoline derivatives have been found to be involved in a variety of pathways, including those related to inflammation, cancer, and infectious diseases .
Result of Action
The result of the compound’s action would depend on its specific target and mode of action. For example, if the compound were to inhibit a key enzyme in a cancer-related pathway, the result could be decreased cancer cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common route starts with the preparation of the quinoline core, followed by the introduction of the fluoro group, and finally the attachment of the dimethylphenylamino and piperidinylmethanone groups. Key steps may include:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Fluorination: Introduction of the fluoro group can be done using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Substitution Reactions: The dimethylphenylamino group can be introduced via nucleophilic aromatic substitution, while the piperidinylmethanone moiety can be attached through amide bond formation using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- (4-((3,4-Dimethylphenyl)amino)-6-chloroquinolin-3-yl)(piperidin-1-yl)methanone
- (4-((3,4-Dimethylphenyl)amino)-6-bromoquinolin-3-yl)(piperidin-1-yl)methanone
- (4-((3,4-Dimethylphenyl)amino)-6-iodoquinolin-3-yl)(piperidin-1-yl)methanone
Uniqueness
The presence of the fluoro group in (4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and iodo analogs. This can lead to different biological activities and applications.
Properties
IUPAC Name |
[4-(3,4-dimethylanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O/c1-15-6-8-18(12-16(15)2)26-22-19-13-17(24)7-9-21(19)25-14-20(22)23(28)27-10-4-3-5-11-27/h6-9,12-14H,3-5,10-11H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHVCKHTYAVVCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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